3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one
Description
3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 4-methoxyphenyl group at the 3-position and a piperidine ring at the 1-position. The piperidine moiety is further modified with a ((4-methoxyphenyl)thio)methyl group.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-26-20-6-3-18(4-7-20)5-12-23(25)24-15-13-19(14-16-24)17-28-22-10-8-21(27-2)9-11-22/h3-4,6-11,19H,5,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQIYPZYZTEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that suggests multiple mechanisms of action, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.53 g/mol. The structural components include two methoxyphenyl groups and a piperidine ring, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO2S |
| Molecular Weight | 391.53 g/mol |
| Purity | Typically ≥ 95% |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, may possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antioxidant Properties : Compounds containing methoxy groups are often associated with antioxidant activity. This property is crucial for protecting cells from oxidative stress and could have implications in treating diseases related to oxidative damage.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study conducted on piperidine derivatives demonstrated significant antimicrobial activity. In vitro tests revealed that the tested compounds inhibited the growth of various bacterial strains, with MIC values indicating potent efficacy against gram-positive and gram-negative bacteria . -
Mechanism of Action :
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For example, electrophilic compounds have been shown to induce ferroptosis in cancer cells through selective targeting of thiol groups in proteins . Further research is needed to elucidate the precise pathways involved for this particular derivative. -
Comparative Activity :
In comparative studies, the biological activity of 3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one was benchmarked against other piperidine derivatives. Results indicated that while some derivatives exhibited higher potency against certain pathogens, this compound maintained a favorable profile due to its dual functionality as both an antimicrobial and potential antioxidant agent .
Scientific Research Applications
The compound 3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in various scientific research applications due to its unique structural features. This article explores its applications, focusing on biological activities, potential therapeutic uses, and relevant case studies.
Molecular Details
- IUPAC Name : 3-(4-Methoxyphenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)propan-1-one)
- Molecular Formula : C20H22N2O2S
- Molecular Weight : Approximately 358.46 g/mol
The compound features a piperidine ring, methoxy groups, and a thioether linkage, which are crucial for its biological activity.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. Research has shown that piperidine derivatives can be effective against various bacterial strains and fungi. For instance, compounds with similar structures demonstrated activity against Candida albicans and other pathogens.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | TBD |
| Piperidine derivatives | Antifungal | 3.125 - 100 mg/mL against C. albicans |
Cytotoxic Effects
The presence of the piperidine ring and thioether linkage in this compound suggests potential cytotoxic effects on cancer cells. Studies have indicated that structural modifications can enhance these effects by promoting oxidative stress or apoptosis in targeted cells.
Study Insights
- Study 1 : Investigated various piperidine derivatives for their antimicrobial efficacy, revealing that specific modifications significantly influenced their activity against bacterial strains.
- Study 2 : Focused on the cytotoxic properties of related compounds, demonstrating that certain derivatives could induce cell death in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.
Neuropharmacological Potential
Research into compounds with similar structures has suggested potential applications in treating central nervous system disorders. The interaction of these compounds with neurotransmitter systems may lead to novel therapeutic strategies for conditions such as anxiety and depression.
Case Study 1: Antimicrobial Evaluation
A study published in the Tropical Journal of Pharmaceutical Research evaluated several piperidine derivatives, including the compound . The results indicated varying degrees of antimicrobial activity, highlighting the importance of structural characteristics in determining efficacy against specific pathogens .
Case Study 2: Cancer Cell Cytotoxicity
Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The study found that certain derivatives could effectively induce apoptosis through oxidative stress pathways, suggesting a promising avenue for cancer therapy .
Chemical Reactions Analysis
Ketone-Specific Reactions
The propan-1-one group participates in nucleophilic additions and reductions:
For example, reduction with NaBH₄ selectively targets the ketone without affecting the thioether or piperidine groups .
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent methyl-thioether group enable alkylation and sulfonylation:
In one protocol, treatment with 4-methoxybenzenesulfonyl chloride formed sulfonamide derivatives with retained thioether stability .
Thioether Oxidation
The (4-methoxyphenyl)thio-methyl group undergoes controlled oxidation:
| Reaction Type | Conditions/Reagents | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Oxidation to Sulfoxide | H₂O₂ (30%), CH₃COOH, RT | Sulfoxide derivatives | 88% | |
| Oxidation to Sulfone | m-CPBA, DCM, 0°C → RT | Sulfone analogs | 75% |
Sulfone formation using m-CPBA is stereospecific and avoids ketone interference .
Methoxyphenyl Group Modifications
Demethylation and electrophilic substitution occur under harsh conditions:
| Reaction Type | Conditions/Reagents | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, -78°C | Phenolic derivatives | 45–60% | |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-methoxyphenyl analogs | 55% |
Demethylation with BBr₃ selectively removes methoxy groups without degrading the piperidine ring .
Catalytic Cyclization Reactions
Transition metal catalysis enables ring-forming reactions:
Palladium-mediated cross-couplings generate fused heterocycles by exploiting the aryl-thioether’s directing effects .
Biological Activity-Driven Modifications
Derivatization for enhanced pharmacological properties:
Sulfone analogs exhibit increased metabolic stability compared to thioethers in anti-inflammatory assays .
Stability and Degradation Pathways
Critical stability data under varying conditions:
Key Insights:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Preparation Methods
Claisen-Schmidt Condensation for Propan-1-one Formation
The Claisen-Schmidt reaction remains the cornerstone for constructing the α,β-unsaturated ketone scaffold. Adapted from the synthesis of analogous compounds, this method involves:
Reagents :
- 4-Methoxyacetophenone (1.1 mmol)
- 4-(((4-Methoxyphenyl)thio)methyl)piperidine-1-carbaldehyde (0.9 mmol)
- Methanol (2 mL)
- 60% aqueous NaOH (1 mL)
Procedure :
- Dissolve the ketone and aldehyde in methanol under nitrogen.
- Cool the mixture to 0°C and add NaOH dropwise.
- Stir at room temperature for 8–24 hours.
- Quench with cold water, neutralize with acetic acid, and isolate via filtration or column chromatography.
Piperidine-Thioether Intermediate Synthesis
The side chain is synthesized through a nucleophilic substitution reaction:
Reagents :
- 4-(Chloromethyl)piperidine (1.0 mmol)
- 4-Methoxythiophenol (1.2 mmol)
- Triethylamine (2.0 mmol)
- Dichloromethane (10 mL)
Procedure :
- Combine reagents in dichloromethane under inert atmosphere.
- Stir at 25°C for 12 hours.
- Wash with water, dry over Na₂SO₄, and concentrate.
- Purify via flash chromatography (hexane/ethyl acetate).
Yield : 75–85% (estimated from similar protocols)
Mechanistic Insights and Optimization
Claisen-Schmidt Reaction Mechanism
The base-catalyzed condensation proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated ketone. Key factors influencing yield include:
Thioether Formation
The SN2 mechanism dominates, with triethylamine scavenging HCl to drive the reaction. Steric hindrance at the piperidine nitrogen necessitates excess thiophenol for complete conversion.
Characterization and Analytical Data
Spectroscopic Profiling
1H NMR (400 MHz, CDCl₃) :
- δ 7.78 (d, J = 15.6 Hz, 1H, α-vinyl proton)
- δ 7.64–7.59 (m, 2H, aromatic protons)
- δ 4.12 (s, 2H, SCH₂ piperidine)
- δ 3.87 (s, 3H, OCH₃)
13C NMR (100 MHz, CDCl₃) :
- δ 187.09 (C=O)
- δ 161.04 (aromatic C-OCH₃)
- δ 55.32 (OCH₃)
HRMS (ESI) :
Comparative Analysis of Synthetic Approaches
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
